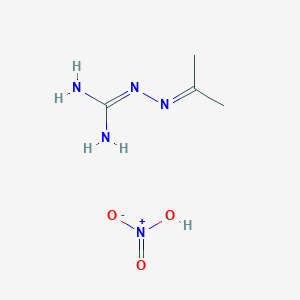
Nitric acid;2-(propan-2-ylideneamino)guanidine
Vue d'ensemble
Description
Nitric acid;2-(propan-2-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid;2-(propan-2-ylideneamino)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines . The reaction is carried out under mild conditions and provides high yields of the desired product. Acetonitrile is often used as the solvent, and the reaction is typically performed at room temperature .
Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid;2-(propan-2-ylideneamino)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the guanidine functionality, which is known for its high reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thioureas, carbodiimides, and metal salts . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure. Solvents like acetonitrile and ethanol are commonly used.
Major Products Formed: The major products formed from the reactions of this compound include various substituted guanidines and heterocycles
Applications De Recherche Scientifique
Nitric acid;2-(propan-2-ylideneamino)guanidine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it plays a role in various biochemical processes and is used in the study of enzyme mechanisms . In industry, it is used in the production of explosives and other high-energy materials .
Mécanisme D'action
The mechanism of action of nitric acid;2-(propan-2-ylideneamino)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to act as a strong Brønsted base, facilitating various chemical transformations . The compound can interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to nitric acid;2-(propan-2-ylideneamino)guanidine include other guanidines such as N,N′-disubstituted guanidines and N-phthaloyl-guanidines . These compounds share similar chemical properties and reactivity.
Uniqueness: What sets this compound apart from other guanidines is its specific structure and the presence of the nitric acid moiety.
Propriétés
IUPAC Name |
nitric acid;2-(propan-2-ylideneamino)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.HNO3/c1-3(2)7-8-4(5)6;2-1(3)4/h1-2H3,(H4,5,6,8);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOBJSDADEHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


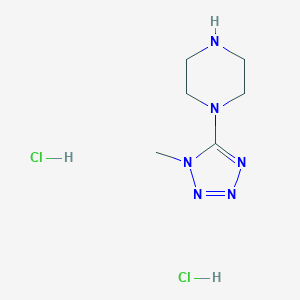
![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

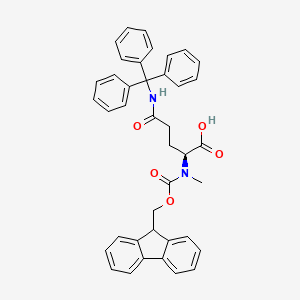
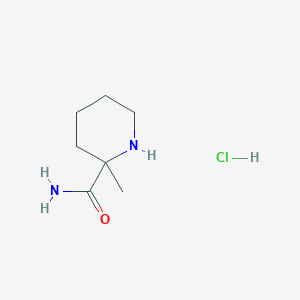
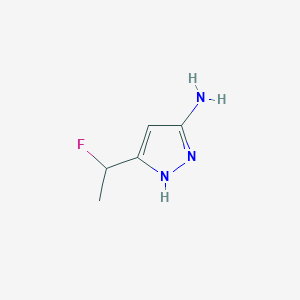
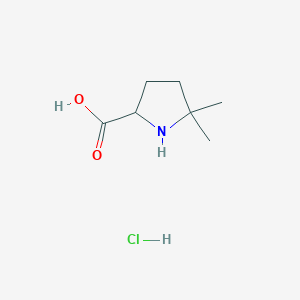
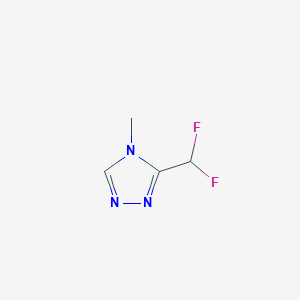
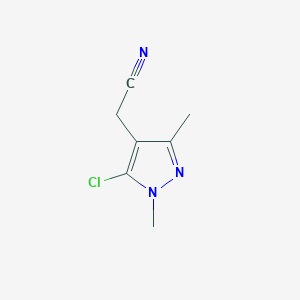

![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

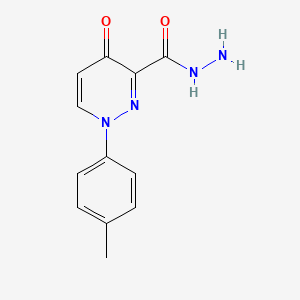
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
